molecular formula C26H23ClN2O2S B297962 (2E,5E)-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one

(2E,5E)-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one

Cat. No. B297962
M. Wt: 463 g/mol
InChI Key: BVQWQTZXGLDDRN-OFYGDPCRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E,5E)-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is a thiazolidinone derivative that exhibits a range of biological activities. It has been the subject of numerous scientific studies due to its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of (2E,5E)-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression. It also activates certain signaling pathways involved in glucose metabolism.
Biochemical and Physiological Effects
(2E,5E)-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, reduce tumor growth, and improve glucose metabolism in animal models.

Advantages and Limitations for Lab Experiments

(2E,5E)-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. However, it has some limitations, including its low solubility in water and limited bioavailability.

Future Directions

There are several future directions for the study of (2E,5E)-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one. One area of interest is its potential as a therapeutic agent for inflammatory bowel disease. Another area of interest is its potential as a chemotherapeutic agent for various types of cancer. Further studies are needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
Conclusion
(2E,5E)-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is a thiazolidinone derivative that exhibits a range of biological activities. It has been studied for its potential as a therapeutic agent for various diseases, including inflammation, cancer, and diabetes. Further studies are needed to fully understand the mechanism of action and potential therapeutic applications of this compound.

Synthesis Methods

The synthesis of (2E,5E)-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one involves the reaction of 2-chlorobenzaldehyde and 4-ethylbenzene-1,2-diamine in the presence of acetic acid and ethanol. The resulting product is then reacted with 4-hydroxybenzyl chloride to form the final compound.

Scientific Research Applications

(2E,5E)-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has been studied for its potential as a therapeutic agent for various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties in vitro and in vivo.

properties

Product Name

(2E,5E)-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one

Molecular Formula

C26H23ClN2O2S

Molecular Weight

463 g/mol

IUPAC Name

(5E)-5-[[4-[(2-chlorophenyl)methoxy]phenyl]methylidene]-2-(4-ethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H23ClN2O2S/c1-3-18-8-12-21(13-9-18)28-26-29(2)25(30)24(32-26)16-19-10-14-22(15-11-19)31-17-20-6-4-5-7-23(20)27/h4-16H,3,17H2,1-2H3/b24-16+,28-26?

InChI Key

BVQWQTZXGLDDRN-OFYGDPCRSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)N=C2N(C(=O)/C(=C\C3=CC=C(C=C3)OCC4=CC=CC=C4Cl)/S2)C

SMILES

CCC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=CC=C4Cl)S2)C

Canonical SMILES

CCC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=CC=C4Cl)S2)C

Origin of Product

United States

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